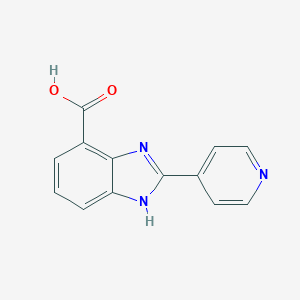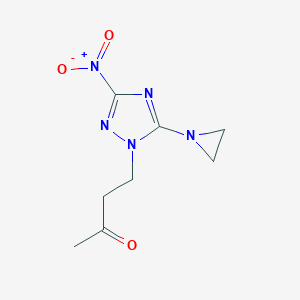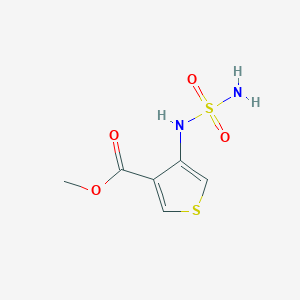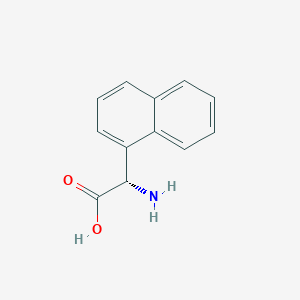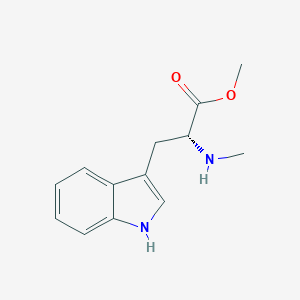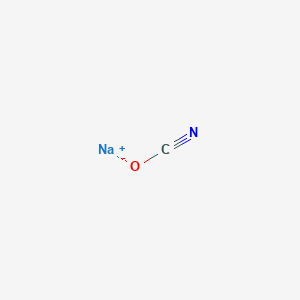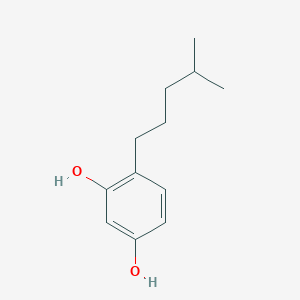
4-(4-Methylpentyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpentyl)benzene-1,3-diol is a chemical compound that belongs to the family of alkylresorcinols. It is also known as MPB or Methylpentylresorcinol. MPB is a white crystalline powder that is widely used in various scientific research applications. It is a potent antioxidant and has been found to possess a wide range of biological activities.
Mechanism Of Action
MPB exerts its biological activities by scavenging free radicals and inhibiting oxidative stress. It also regulates the expression of various genes involved in inflammation and cell proliferation. MPB has been found to interact with various cellular targets, including enzymes and receptors, and modulates their activity.
Biochemical And Physiological Effects
MPB has been found to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in inflammation and cell proliferation. It also modulates the activity of various enzymes and receptors. MPB has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It also exhibits a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
MPB is a well-established compound, and its synthesis is a well-established process. It is readily available for research purposes and can be easily incorporated into various experimental protocols. However, MPB has some limitations in lab experiments. It is a potent antioxidant and can interfere with the results of oxidative stress assays. MPB can also interact with various cellular targets, and its effects may be difficult to interpret in complex biological systems.
Future Directions
MPB has been extensively studied for its biological activities, and its potential applications in various fields are being explored. Future research directions include the development of new synthetic routes for MPB, the identification of new cellular targets, and the investigation of its potential applications in the prevention and treatment of various diseases. The use of MPB in combination with other compounds is also being explored to enhance its biological activities.
Synthesis Methods
The synthesis of MPB is carried out by the reaction of 4-methylpentanal with resorcinol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of MPB is a well-established process, and the compound is readily available for research purposes.
Scientific Research Applications
MPB has been extensively studied for its biological activities and has been found to possess a wide range of properties. It is a potent antioxidant and has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MPB has also been found to have a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
properties
CAS RN |
116529-93-2 |
|---|---|
Product Name |
4-(4-Methylpentyl)benzene-1,3-diol |
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |
InChI Key |
YLNRSZMAMFXDQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
Canonical SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
synonyms |
1-(2,4-Dihydroxyphenyl)-4-methylpentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



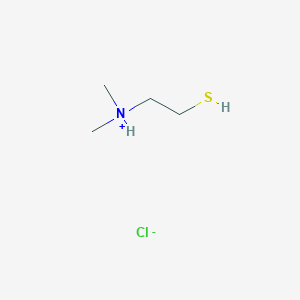

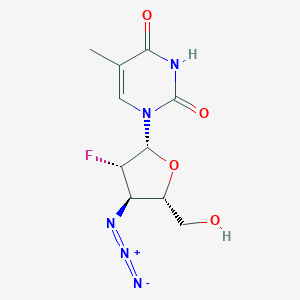
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
